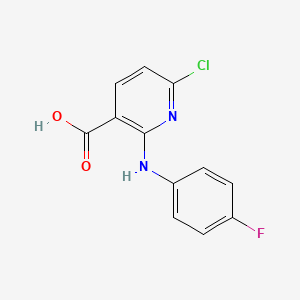

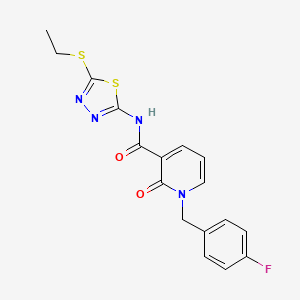

![molecular formula C14H20O3S B2829423 4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde CAS No. 1428039-68-2](/img/structure/B2829423.png)

4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde, commonly known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. The potential applications of MMB-2201 in scientific research are vast, ranging from the study of the endocannabinoid system to the development of new therapies for a variety of medical conditions.

Applications De Recherche Scientifique

Synthesis and Optical Properties

4-Methyl(methoxy or chloro)benzaldehyde derivatives have been synthesized and studied for their potential in creating aluminum and zinc complexes with enhanced thermal stability and solubility in organic solvents. These complexes exhibit photoluminescence in the blue-green light spectrum, suggesting applications in optical materials and devices (Barberis & Mikroyannidis, 2006).

Linkers for Solid Phase Organic Synthesis

Electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been explored as linkers for solid phase organic synthesis. These compounds facilitate the formation of benzylic secondary amines, highlighting their utility in synthesizing a wide range of amide compounds (Swayze, 1997).

Regioselective Protection

The regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved with various protecting groups, demonstrating the compound's versatility in synthetic organic chemistry (Plourde & Spaetzel, 2002).

Catalysts in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes derived from reactions involving 2-aminobenzenesulfonic acid and 2-hydroxy-3-methoxybenzaldehyde have been identified as efficient and selective catalysts for the oxidation of alcohols. These findings could influence the development of new catalysts for industrial applications (Hazra et al., 2015).

Nonlinear Optical Applications

Vanillin, closely related to 4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde, has been studied for its potential in second harmonic generation applications. Its high effective conversion efficiency suggests significant potential for use in optical materials for ultra-violet and near-infrared wavelength regions (Singh et al., 2001).

Propriétés

IUPAC Name |

4-methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3S/c1-11(2)10-18-7-6-17-14-8-12(9-15)4-5-13(14)16-3/h4-5,8-9,11H,6-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHGTFSNNSEDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCCOC1=C(C=CC(=C1)C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2829345.png)

![(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetic acid](/img/structure/B2829346.png)

![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)

![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)

![N-(5-chloro-2-methoxyphenyl)-5-propionyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2829353.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2829354.png)

![3-[(4-Bromophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2829360.png)